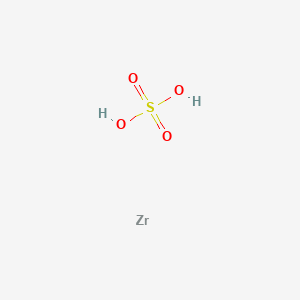
sulfuric acid;zirconium
Overview
Description
sulfuric acid;zirconium: , also known as zirconium sulfate, is a chemical compound with the molecular formula H₂O₄S.1/2Zr. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to resist corrosion and its role as a catalyst in certain chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Basic Sulfate Precipitation Method: This method involves the precipitation of zirconium from a sulfuric acid leach solution. The process includes adjusting the pH of the solution to around 1.0 to precipitate niobium, followed by the addition of calcium chloride to remove sulfate ions.
Sol-Gel Technique: This method is used to synthesize sulfated zirconia catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Zirconium sulfate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions where sulfate ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize zirconium sulfate.
Reducing Agents: Reducing agents like hydrogen gas can reduce zirconium sulfate under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Protein Precipitation: It is used to precipitate proteins and amino acids in biochemical research.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Catalytic Activity: The catalytic activity of zirconium sulfate arises from its ability to donate and accept electrons during chemical reactions.
Corrosion Resistance: The corrosion resistance of zirconium sulfate is due to the formation of a passive oxide layer on its surface, which protects it from further chemical attack.
Comparison with Similar Compounds
Zirconium Oxide (ZrO₂): Like zirconium sulfate, zirconium oxide is used for its high corrosion resistance and catalytic properties.
Zirconium Nitrate (Zr(NO₃)₄): This compound is also used in catalysis and has similar chemical properties to zirconium sulfate.
Uniqueness:
Corrosion Resistance: Zirconium sulfate’s ability to resist corrosion in sulfuric acid solutions makes it unique compared to other zirconium compounds.
Catalytic Efficiency: Its high catalytic efficiency in specific reactions, such as alkane isomerization, sets it apart from other similar compounds.
Properties
IUPAC Name |
sulfuric acid;zirconium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.Zr/c1-5(2,3)4;/h(H2,1,2,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFNSGJZPAYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Zr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4SZr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14475-73-1 | |
| Details | Compound: Sulfuric acid, zirconium salt | |
| Record name | Sulfuric acid, zirconium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
189.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14644-61-2 | |
| Record name | Zirconium sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14644-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconyl sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


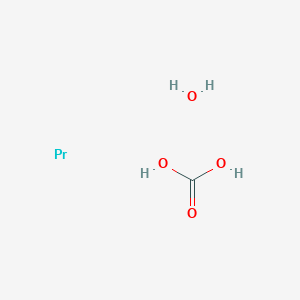
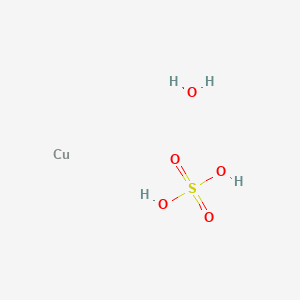
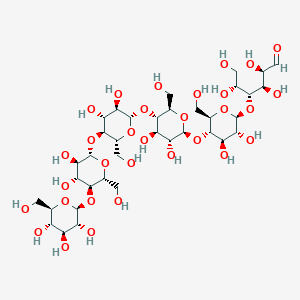
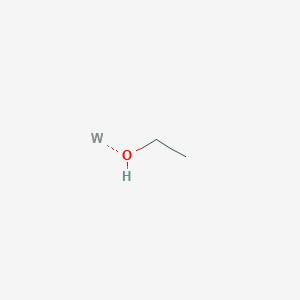
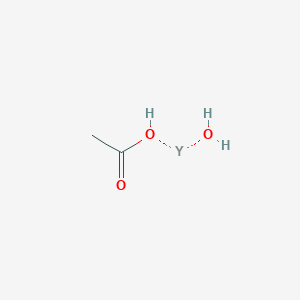
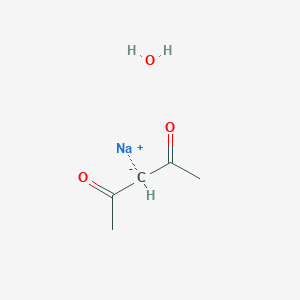
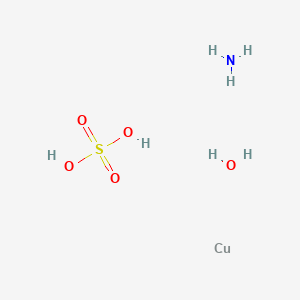
![[Dimethyl-(trimethylsilylamino)silyl]methane;erbium](/img/structure/B8235743.png)
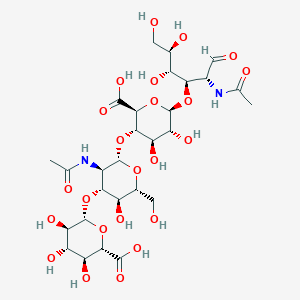
![(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B8235756.png)
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)
![3-[[8-[4-[[8-[4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8235779.png)

